

N-Ethylpropylamine (CAS 20193-20-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **N-Ethylpropylamine**

Cat. No.: **B033212**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **N-Ethylpropylamine** (CAS 20193-20-8), a secondary amine with significant applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and key applications, presenting the information in a format tailored for technical professionals.

Chemical and Physical Properties

N-Ethylpropylamine is a colorless to pale yellow liquid with a characteristic amine odor.^[1] It is a secondary amine featuring an ethyl and a propyl group attached to a nitrogen atom, which imparts both basicity and nucleophilicity.^[1] This structural feature makes it a versatile intermediate in a variety of chemical reactions.^[2] It is soluble in water and organic solvents.^[1] ^[3]

Table 1: Physicochemical Properties of **N-Ethylpropylamine**

Property	Value	Source(s)
CAS Number	20193-20-8	[1] [2] [3]
Molecular Formula	C ₅ H ₁₃ N	[1] [2]
Molecular Weight	87.16 g/mol	[2]
Boiling Point	80-85 °C	[4]
Density	0.72 - 0.748 g/cm ³	[3] [4]
Flash Point	80-85 °C	[4]
Refractive Index	1.3950-1.3980	[4]
pKa	10.76 ± 0.19 (Predicted)	[4]
Appearance	Colorless to pale yellow liquid	[1]
Solubility	Soluble in water, Chloroform, Ethyl Acetate	[1] [3] [4]

Spectroscopic Data

The structural identity of **N-Ethylpropylamine** can be confirmed through various spectroscopic techniques. The following tables summarize key spectral data.

Table 2: ¹H NMR Spectroscopic Data for **N-Ethylpropylamine**

Assignment	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J)
-CH ₂ - (ethyl)	2.57	Quartet	Not specified
-CH ₂ - (propyl, α to N)	2.65	Triplet	Not specified
-CH ₂ - (propyl, β to N)	1.50	Sextet	Not specified
-CH ₃ (ethyl)	1.08	Triplet	Not specified
-CH ₃ (propyl)	0.93	Triplet	Not specified
-NH-	1.11	Singlet (broad)	Not applicable

Solvent: CDCl₃,

Frequency: 90 MHz.

Data sourced from

ChemicalBook.[5]

Table 3: Infrared (IR) Spectroscopy Data for **N-Ethylpropylamine**

Wavenumber (cm ⁻¹)	Assignment
3288	N-H stretch
2961, 2932, 2873	C-H stretch (alkane)
1460	C-H bend (methylene)
1125	C-N stretch

Data represents typical ranges for secondary amines and is consistent with the structure of N-Ethylpropylamine.

Table 4: Mass Spectrometry Data for **N-Ethylpropylamine**

m/z	Relative Intensity	Proposed Fragment
87	10.6	$[M]^+$ (Molecular Ion)
58	100.0	$[\text{CH}_3\text{CH}_2\text{NHCH}_2\text{CH}_2]^+$ (α -cleavage, loss of CH_3)
30	59.9	$[\text{CH}_2\text{NH}_2]^+$

Electron Ionization (EI) at 75 eV. Data sourced from ChemicalBook.^[5] The base peak at m/z 58 is characteristic of α -cleavage in secondary amines, involving the loss of a methyl radical.^[6]

Experimental Protocols

N-Ethylpropylamine is primarily synthesized via reductive amination. It serves as a key intermediate in the synthesis of various agrochemicals, such as the fungicide Spiroxamine.

Synthesis of N-Ethylpropylamine via Reductive Amination

This protocol describes the synthesis of **N-Ethylpropylamine** from ethylamine and propionaldehyde, followed by catalytic hydrogenation.^[7]

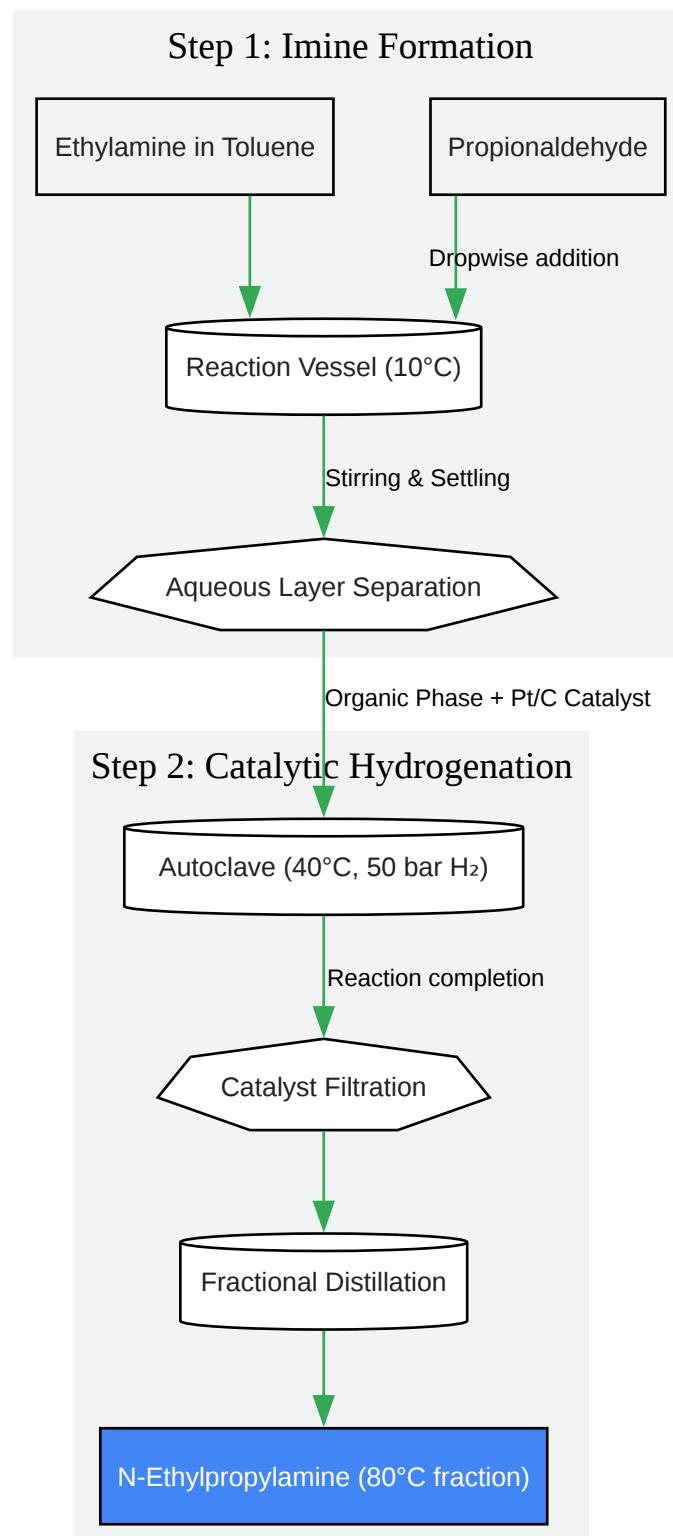
Materials:

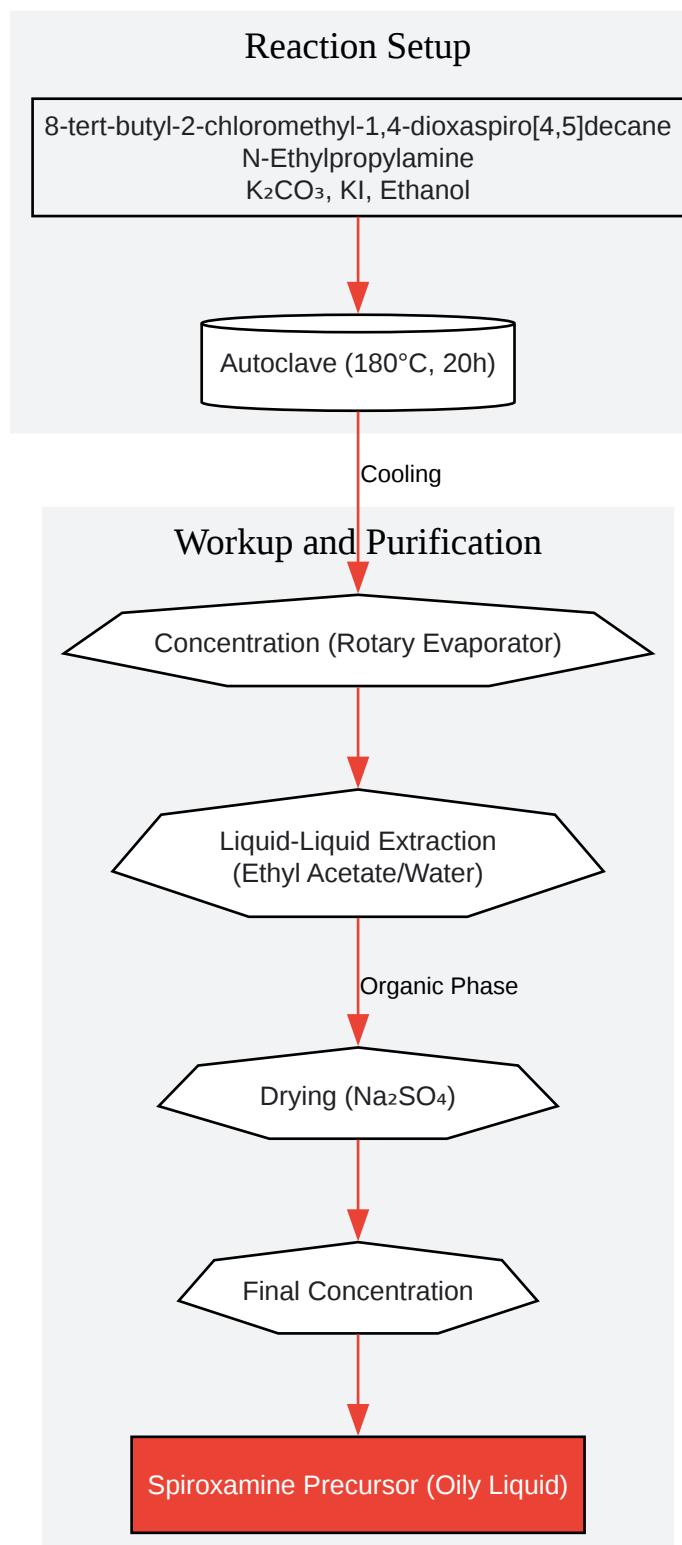
- Ethylamine
- Propionaldehyde
- Toluene
- Hydrogenation catalyst (e.g., 5% Platinum on carbon)
- Autoclave

- Distillation apparatus

Procedure:

- In a suitable reaction vessel, dissolve 45 g (1 mole) of ethylamine in 500 ml of toluene.
- Cool the solution to 10 °C.
- Add 58 g (1 mole) of propionaldehyde dropwise to the cooled solution over a period of one hour.
- After the addition is complete, continue stirring for 30 minutes at 10 °C.
- Allow the reaction mixture to stand for 30 minutes at 10 °C, then separate the aqueous layer that forms.
- Transfer the organic phase to an autoclave and add 5 g of a hydrogenation catalyst (5% Pt/C).
- Pressurize the autoclave with hydrogen to 50 bar and heat to 40 °C.
- Stir the reaction mixture until hydrogen uptake ceases.
- Cool the autoclave, carefully release the pressure, and filter the reaction mixture to remove the catalyst.
- Fractionally distill the liquid phase. The fraction boiling at 80 °C is collected as **N-Ethylpropylamine**. This procedure can yield up to 92.5% of the theoretical yield with a purity of 98%.^[7]



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- To cite this document: BenchChem. [N-Ethylpropylamine (CAS 20193-20-8): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033212#n-ethylpropylamine-cas-number-20193-20-8>]

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